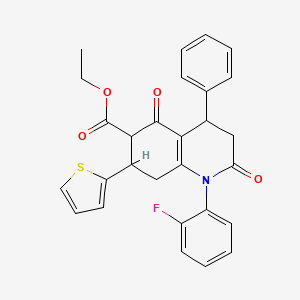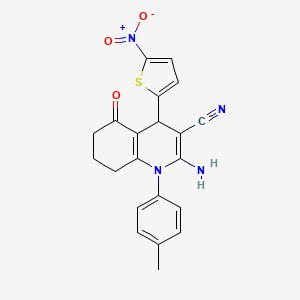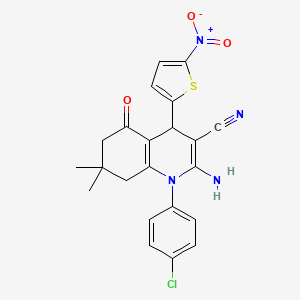![molecular formula C17H16ClN3O4S B4326119 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326119.png)
9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Übersicht
Beschreibung
9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.
Wirkmechanismus
The mechanism of action of 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves the inhibition of GSK-3, which is a key regulator of many signaling pathways. GSK-3 phosphorylates many substrates, including β-catenin, which plays a crucial role in Wnt signaling. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, leading to its degradation. However, in the presence of Wnt signaling, 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one inhibits GSK-3, leading to the stabilization of β-catenin and the activation of Wnt signaling (3).
Biochemical and Physiological Effects:
9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have several biochemical and physiological effects. Inhibition of GSK-3 by 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one leads to the activation of Wnt signaling, which plays a crucial role in embryonic stem cell differentiation, neuronal development, and cancer (4). 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes (5). In addition, 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have neuroprotective effects in animal models of Alzheimer's disease (6).
Vorteile Und Einschränkungen Für Laborexperimente
9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for GSK-3, making it a useful tool compound for studying the role of GSK-3 in various biological processes. However, 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one also has some limitations. It is not a specific inhibitor of GSK-3, and can also inhibit other kinases, such as CDK1 and CDK5 (7). In addition, 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can have off-target effects, and its effects on cell viability and proliferation should be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One direction is to investigate the role of GSK-3 in cancer and metabolic disorders, and to develop 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one analogs with improved selectivity and potency. Another direction is to study the effects of 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one on neuronal development and neurodegenerative diseases, such as Alzheimer's disease. Finally, the use of 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in regenerative medicine and tissue engineering could also be explored.
Conclusion:
In conclusion, 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a small molecule inhibitor of GSK-3 that has been widely used as a tool compound in scientific research. It has several advantages for lab experiments, including high potency and selectivity for GSK-3. 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have several biochemical and physiological effects, and its future directions for research include investigating its role in cancer, metabolic disorders, and neurodegenerative diseases, as well as its use in regenerative medicine and tissue engineering.
Wissenschaftliche Forschungsanwendungen
9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been widely used as a tool compound to investigate the role of GSK-3 in various biological processes. GSK-3 is a serine/threonine kinase that plays a crucial role in many signaling pathways, including Wnt, insulin, and PI3K-Akt. 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one inhibits GSK-3 by binding to the ATP-binding site of the enzyme, leading to the stabilization of β-catenin and the activation of Wnt signaling (3). 9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been used to study the role of GSK-3 in embryonic stem cell differentiation, neuronal development, cancer, and metabolic disorders (4).
Eigenschaften
IUPAC Name |
9-chloro-3-methyl-8-morpholin-4-ylsulfonylpyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-2-3-21-14-10-13(18)15(9-12(14)17(22)19-16(21)8-11)26(23,24)20-4-6-25-7-5-20/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLLHRDMSXXHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=O)C3=CC(=C(C=C3N2C=C1)Cl)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326044.png)
![ethyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4326055.png)
![2'-(4-chlorophenyl)-5-methoxy-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326068.png)
![2'-(4-chlorophenyl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326074.png)
![2'-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326082.png)

![4-amino-8-(5-bromo-2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326095.png)
![6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326103.png)
![8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326112.png)
![3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326113.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326125.png)


